molecular formula C18H24N2O3 B8560712 2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

2-(Boc-amino)-2-t-butyl-1-(4-cyanophenyl)ethanone

Cat. No. B8560712
M. Wt: 316.4 g/mol
InChI Key: JBRUJOFLPITHIV-UHFFFAOYSA-N
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Patent
US08859556B2

Procedure details

To a dried and cleaned 10 L cryo reactor was added 4-bromobenzonitrile (321 g; 1.74 mol; 2.5 eq) and THF (995 mL; 5.0 vol). The stirred mixture was inerted under a nitrogen atmosphere and cooled (Tj −20° C.). To the cooled mixture at Tj −13° C. Turbo Grignard reagent (Turbo Grignard Reagent from Chemetall equal to iPrMgCl/LiCl 14% w/w in THF; 1.81 L; 2.5 eq) was charged under the nitrogen atmosphere while maintaining the temperature below approx −10° C. during 1 h 14 min. The reaction intermediate was left at approx 0° C. for 3 h giving a conversion of >97% (analytical sample quenched with 15% w/w aq NH4Cl). The mixture was cooled to Ti −20° C. and a solution of tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate (191 g; 0.70 mol; 1.0 eq) in THF 496 mL; 2.6 vol) was charged to the reactor for 28 min at approx-10° C. to −6° C. (exothermal reaction). The vessel was rinsed with THF (221 mL; 1.3 L), the reaction mixture warmed to 20° C. and left overnight affording a conversion (HPLC) of approx 90%. The mixture was cooled to 0° C. (Tj-10) and a solution of potassium sodium tartrate (Rochelle salt) (153 g; 1.05 eq) in water (10 vol) was drop wise added during 30 min keeping the temperature at 0 to 10° C. giving an orange coloured slurry. Tj was set to 40° C. and stirring was stopped at Ti 30° C. and the phases allowed to separate. The red coloured organic layer was recovered and the yellow slurry-like water phase was extracted twice at Tj 30° C. with iPrOAc (2×1.91 L; 2×10 vol). The organic layers were combined (7.5 L) and washed at Tj 30° C. three times with a brine-water mixture (3+3 vol; 5+5 vol; 3+3 vol). The washed organic layer was concentrated in vacuo at Tj 60° C. to approx 1.5 L volume and diluted (iPrOAc) to 2 L. The product solution was taken to the next step (example 3, method 2) without further purification.
Quantity
321 g
Type
reactant
Reaction Step One
Name
Quantity
995 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
1.81 L
Type
reactant
Reaction Step Two
Name
tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
191 g
Type
reactant
Reaction Step Three
Quantity
153 g
Type
reactant
Reaction Step Four
Name
Quantity
496 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.CON(C)[C:13](=[O:27])[CH:14]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:15]([CH3:18])([CH3:17])[CH3:16].C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C1COCC1.O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:13](=[O:27])[CH:14]([NH:19][C:20](=[O:26])[O:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:15]([CH3:18])([CH3:17])[CH3:16])=[CH:3][CH:4]=1)#[N:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
321 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
995 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Grignard reagent
Quantity
1.81 L
Type
reactant
Smiles
Step Three
Name
tert-butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
Quantity
191 g
Type
reactant
Smiles
CON(C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O)C
Step Four
Name
Quantity
153 g
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Step Five
Name
Quantity
496 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dried
CUSTOM
Type
CUSTOM
Details
at Tj −13° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below approx −10° C. during 1 h 14 min
Duration
14 min
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
a conversion of >97% (analytical sample quenched with 15% w/w aq NH4Cl)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to Ti −20° C.
ADDITION
Type
ADDITION
Details
2.6 vol) was charged to the reactor for 28 min at approx-10° C. to −6° C. (exothermal reaction)
Duration
28 min
WASH
Type
WASH
Details
The vessel was rinsed with THF (221 mL; 1.3 L)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture warmed to 20° C.
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
affording a conversion (HPLC) of approx 90%
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C. (Tj-10)
ADDITION
Type
ADDITION
Details
wise added during 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at 0 to 10° C.
CUSTOM
Type
CUSTOM
Details
giving an orange coloured slurry
CUSTOM
Type
CUSTOM
Details
was set to 40° C.
CUSTOM
Type
CUSTOM
Details
was stopped at Ti 30° C.
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The red coloured organic layer was recovered
EXTRACTION
Type
EXTRACTION
Details
the yellow slurry-like water phase was extracted twice at Tj 30° C. with iPrOAc (2×1.91 L; 2×10 vol)
WASH
Type
WASH
Details
washed at Tj 30° C. three times with a brine-water mixture (3+3 vol; 5+5 vol; 3+3 vol)
CONCENTRATION
Type
CONCENTRATION
Details
The washed organic layer was concentrated in vacuo at Tj 60° C. to approx 1.5 L volume
ADDITION
Type
ADDITION
Details
diluted (iPrOAc) to 2 L
CUSTOM
Type
CUSTOM
Details
The product solution was taken to the next step (example 3, method 2) without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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